

NAD Disodium Salt: Chemical Structure, Hydration, and Handling

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Compound of Interest

Compound Name: NADdisodiumsalt

Cat. No.: B13114592

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Part 1: Executive Disambiguation (Critical)

Before analyzing the structure, a fundamental nomenclature ambiguity in the reagent market must be resolved to ensure experimental integrity.

"NAD Disodium Salt" almost exclusively refers to the Reduced form (NADH).^{[1][2][3][4]}

- The Chemical Logic:
 - Oxidized NAD (NAD⁺): The nicotinamide ring carries a positive charge (+1), and the phosphate backbone carries a double negative charge (-2) at physiological pH.^{[1][2][4]} The net charge is -1.^{[2][4]} Therefore, the stable salt form is the Monosodium Salt (or Free Acid).^[1]
 - Reduced NAD (NADH): The nicotinamide ring is reduced and neutral.^{[1][2][4]} The phosphate backbone retains the double negative charge (-2).^{[1][2][4]} The net charge is -2.^{[2][4]} Therefore, the stable salt form is the Disodium Salt.
- The Verification:

- CAS No. 606-68-8 is universally assigned to NADH Disodium Salt.[\[1\]\[2\]\[4\]\[5\]](#)
- Some vendors loosely label products as "NAD Disodium Salt," but the CAS number confirms they are supplying the reduced cofactor (NADH).[\[1\]\[2\]](#)

Scope of Guide: This document characterizes NADH Disodium Salt (Reduced), as this is the chemically valid "disodium" entity.

Part 2: Chemical Architecture

1. Molecular Identity

- IUPAC Name: Disodium; [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate[\[1\]\[2\]\[4\]](#)
- Common Name: β -NADH Disodium Salt[\[1\]\[2\]\[4\]](#)
- CAS Number: 606-68-8[\[1\]\[2\]\[4\]\[5\]\[6\]](#)
- Empirical Formula (Anhydrous):

[\[1\]\[2\]\[4\]](#)

2. Structural Components & Connectivity

The molecule consists of two nucleotides joined by a pyrophosphate bridge. Its stability and solubility are governed by three distinct domains:

- The Adenosine Domain: Contains the adenine base linked to a ribose sugar. This moiety provides structural recognition for enzymes but is chemically stable.[\[4\]](#)
- The Pyrophosphate Bridge: A diester linkage between the two ribose moieties. At neutral pH, the two hydroxyl groups on the phosphorus atoms are deprotonated (), creating two anionic sites () that coordinate with the two sodium counterions ().[\[1\]\[2\]\[4\]](#)

- The Dihyronicotinamide Domain (The Reactive Core):
 - Unlike NAD^+ , the pyridine ring in NADH is reduced (1,4-dihydropyridine).[1][2][4]
 - Consequence: The nitrogen atom is not charged. This loss of positive charge necessitates the second sodium ion to balance the phosphate backbone, creating the disodium salt.
 - UV Signature: This reduced ring is responsible for the characteristic absorbance peak at 340 nm, which is absent in NAD^+ .

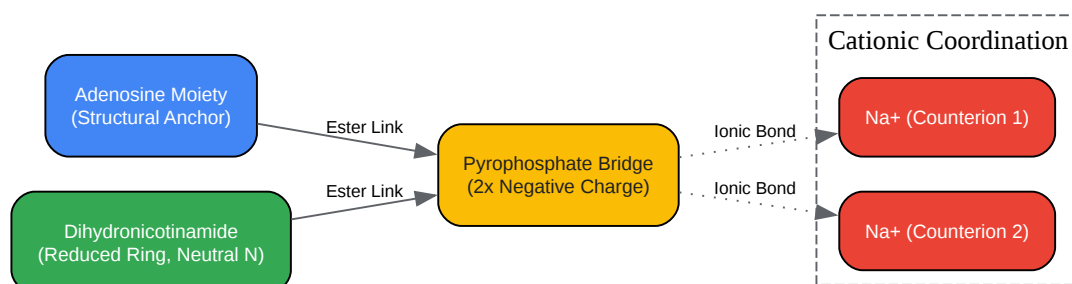


Figure 1: Structural connectivity of NADH Disodium Salt showing the charge balance requiring two Na^+ ions.

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[2][4]

Part 3: Hydration States and Hygroscopicity

The most common source of error in NADH experiments is the failure to account for hydration water in the solid powder.

1. The Hydration Variable

Commercially available NADH Disodium Salt is not anhydrous.[7] It is supplied as a hydrate ().[1][2][4]

- Crystal Lattice: X-ray diffraction studies suggest a variable lattice water content, often stabilizing around a trihydrate or tetrahydrate form depending on humidity.[1]

- Commercial Specification: Most vendors specify a water content of <8% by Karl Fischer titration.[4]
- Impact: The "Formula Weight" on the bottle (often ~709.4 g/mol for anhydrous) is NOT the mass you are weighing.[1]

2. Molecular Weight vs. Formula Weight

Researchers must distinguish between these values to prepare accurate stock solutions.

Parameter	Value	Notes
MW (Anhydrous)	709.41 g/mol	Used for molarity calculations after correcting for water.[1][2][4]
MW (Trihydrate)	~763.5 g/mol	Approximate weight of the crystal lattice form.[1][2][4]
Apparent Weight	Variable	The actual mass per mole of powder, including adsorbed moisture.

3. Hygroscopicity & Degradation

NADH Disodium Salt is extremely hygroscopic.[4]

- Mechanism: It absorbs atmospheric water rapidly upon opening the vial.
- The Degradation Cycle: Absorbed water facilitates hydrolysis of the glycosidic bond and promotes the formation of enzyme inhibitors (e.g., NADH dimers).[1]
- Visual Indicator: The powder should be a free-flowing yellowish powder.[2][4] Clumping or a sticky texture indicates excessive moisture absorption and potential degradation.

Part 4: Experimental Protocols

Protocol A: Accurate Stock Solution Preparation

Rationale: Due to variable hydration, gravimetric preparation (weighing powder) is inherently inaccurate.^{[1][2][4]} This protocol uses UV-Vis spectroscopy for self-validation.

Reagents:

- NADH Disodium Salt (stored at -20°C, desiccated).^{[1][2][4][5]}
- Buffer: 10 mM Tris-HCl, pH 8.5 (NADH is unstable in acid; avoid phosphate buffers if possible as they accelerate degradation).^{[1][2][4]}

Workflow:

- Gravimetric Estimate: Weigh approximately enough powder for a 10 mM solution (e.g., 7.1 mg per mL) into the buffer. This is your nominal concentration.
- Dissolution: Vortex gently. Do not sonicate vigorously to avoid heating.^[4]
- Dilution for Measurement: Prepare a 1:50 dilution of the stock in the same buffer.
- Spectrophotometric Quantification: Measure Absorbance at 340 nm ().
- Calculation: Use the Beer-Lambert Law with the extinction coefficient ().^{[1][2][4]}

^{[1][2][4]}

- (NADH):

^{[1][2][4][8]}

- : Path length (usually 1 cm)

Example: If

for a 1:50 dilution:

^{[1][2][4]}

Protocol B: Water Content Determination (Karl Fischer)

Rationale: For QC of bulk powder, gravimetric drying is risky due to thermal instability.^{[1][2][4]}

Karl Fischer (KF) titration is the standard.^{[1][2][4]}

- Method: Coulometric Karl Fischer Titration.^{[4][9]}
- Solvent: Anhydrous Methanol or a specific KF solvent for aldehydes/ketones (though NADH is neither, standard methanol is usually acceptable).^{[1][2][4]}
- Sample Size: 10–20 mg (minimized to reduce cost, but sufficient for detection).
- Endpoint: Electrochemical detection of iodine consumption.
- Target: Water content should be

for high-grade reagents.

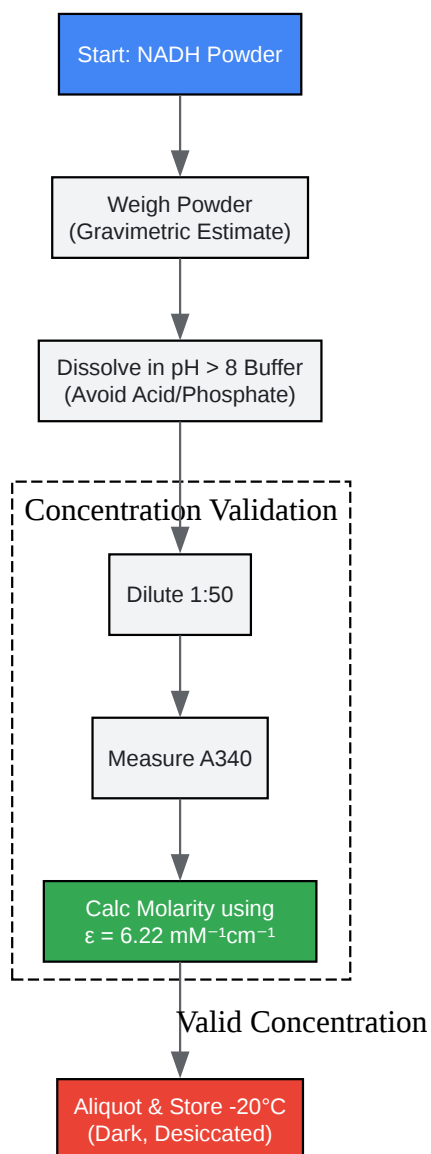


Figure 2: Self-validating workflow for NADH stock preparation to correct for hydration errors.

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Part 5: Stability & Storage Guidelines

- Temperature: Store solid powder at -20°C.

- Moisture: Must be kept in a desiccated container. Warm the vial to room temperature before opening to prevent condensation on the cold powder.
- Light: NADH is photosensitive.[4] Use amber vials.
- Solution Stability:
 - 4°C: Stable for <12 hours.
 - -20°C: Stable for 1 month if pH > 8.
 - Acidic pH: NADH degrades rapidly below pH 7.0 (anomerization and hydrolysis).[1][2][4]

References

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